(3-(Azepan-1-ylsulfonyl)phenyl)(4-(4-fluorophenyl)piperazin-1-yl)methanone

Description

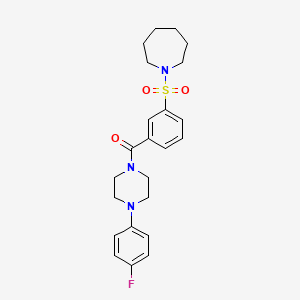

(3-(Azepan-1-ylsulfonyl)phenyl)(4-(4-fluorophenyl)piperazin-1-yl)methanone is a synthetic organic compound characterized by a piperazine backbone linked to both a 4-fluorophenyl group and a 3-(azepan-1-ylsulfonyl)phenyl moiety via a ketone bridge. Its molecular formula is C₂₄H₂₉FN₃O₃S, with a molecular weight of 458.57 g/mol (CAS: 638135-82-7) . Key structural features include:

- Piperazine core: A six-membered ring with two nitrogen atoms at positions 1 and 2.

- 4-Fluorophenyl substituent: A benzene ring with a fluorine atom at the para position, contributing to electronic and steric effects.

- 3-(Azepan-1-ylsulfonyl)phenyl group: A sulfonyl-linked azepane (7-membered saturated ring) attached to the phenyl ring at the meta position.

This compound’s synthesis typically involves coupling reactions between pre-functionalized piperazine and sulfonylphenyl intermediates, followed by purification via recrystallization or column chromatography.

Properties

IUPAC Name |

[3-(azepan-1-ylsulfonyl)phenyl]-[4-(4-fluorophenyl)piperazin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28FN3O3S/c24-20-8-10-21(11-9-20)25-14-16-26(17-15-25)23(28)19-6-5-7-22(18-19)31(29,30)27-12-3-1-2-4-13-27/h5-11,18H,1-4,12-17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQJGPHVIQPLZIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28FN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3-(azepan-1-ylsulfonyl)phenyl)(4-(4-fluorophenyl)piperazin-1-yl)methanone is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

Pharmacological Properties

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antitumor , antibacterial , and antifungal agent.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, a study synthesized a series of piperazine derivatives and evaluated their cytotoxicity against several cancer cell lines. The results demonstrated that these compounds could inhibit cell proliferation effectively, suggesting a promising avenue for cancer therapy .

Antibacterial and Antifungal Activity

In addition to its antitumor effects, the compound has shown antibacterial and antifungal activities. A recent study reported that derivatives containing piperazine moieties displayed potent antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis . Furthermore, antifungal assays indicated effectiveness against various fungal strains, supporting its potential as a broad-spectrum antimicrobial agent.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Azepan Sulfonamide : The azepan ring is synthesized via cyclization reactions involving appropriate sulfonamide precursors.

- Piperazine Substitution : The introduction of the piperazine moiety is achieved through nucleophilic substitution reactions.

- Final Coupling : The final product is obtained through coupling reactions that link the azepan sulfonamide to the piperazine derivative.

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological contexts:

-

Cancer Cell Line Study :

- Objective : To evaluate cytotoxicity against breast and lung cancer cell lines.

- Methodology : MTT assay was employed to assess cell viability.

- Results : Significant inhibition of cell growth was observed at concentrations as low as 10 µM, with IC50 values indicating strong potency compared to standard chemotherapeutics .

- Antimicrobial Efficacy :

Comparison with Similar Compounds

Key Observations :

- Substitution at the para position of the phenyl ring (e.g., 4-fluorophenyl in the target compound) enhances metabolic stability compared to ortho-substituted analogs (e.g., ).

- Electron-withdrawing groups (e.g., -F, -Cl) on the aryl moiety improve solubility and bioavailability compared to electron-donating groups (e.g., -OCH₃) .

Piperazine Derivatives with Alternative Backbones

Key Observations :

- Replacement of the sulfonyl group with a benzoyl group (e.g., ) reduces steric hindrance but may decrease metabolic resistance.

- Alkyl chain linkers (e.g., phenoxypropyl in ) enhance membrane permeability but increase synthetic complexity.

- Thiophene-containing analogs (e.g., TRR469 ) exhibit distinct pharmacokinetic profiles due to heterocyclic aromaticity.

Functional and Pharmacological Comparisons

While direct pharmacological data for the target compound are absent in the provided evidence, insights can be extrapolated from analogs:

- Anticancer Potential: Piperazine derivatives with sulfonyl groups (e.g., ) show moderate activity against cancer cell lines, likely via kinase inhibition.

- Neuropathic Pain Modulation : TRR469 () demonstrates efficacy in rat models of neuropathic pain, highlighting the therapeutic relevance of piperazine-based scaffolds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (3-(Azepan-1-ylsulfonyl)phenyl)(4-(4-fluorophenyl)piperazin-1-yl)methanone, and how can intermediates be characterized?

- Methodology :

- Step 1 : Synthesize the azepane-sulfonylphenyl intermediate via sulfonylation of 3-aminophenyl derivatives using azepane-sulfonyl chloride under basic conditions (e.g., Na₂CO₃, pH 9–10, room temperature) .

- Step 2 : Prepare the 4-(4-fluorophenyl)piperazine fragment via nucleophilic substitution of 1-fluoro-4-bromobenzene with piperazine, followed by purification via column chromatography .

- Step 3 : Couple the two fragments via a carbonyl linkage using a Buchwald-Hartwig amination or Ullmann-type coupling in the presence of a Pd catalyst and K₂CO₃ in acetonitrile under reflux .

- Characterization : Confirm intermediates via ¹H/¹³C NMR (e.g., δ 166.0 ppm for the carbonyl group ), LC-MS, and elemental analysis.

Q. How should researchers safely handle and store this compound in laboratory settings?

- Guidelines :

- Storage : Keep in a dry, ventilated environment at −20°C in amber glass vials to prevent photodegradation. Use desiccants to avoid moisture absorption .

- Handling : Use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation/contact with skin; wash immediately with water if exposed .

- Disposal : Follow institutional protocols for halogenated organic waste. Neutralize acidic/basic byproducts before disposal .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data across different assay systems?

- Approach :

- Assay Validation : Compare results across orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) to confirm target engagement .

- Control Experiments : Use structurally related analogs (e.g., 4-(4-hydroxyphenyl)piperazine derivatives ) to assess off-target effects.

- Data Normalization : Account for variations in cell type (e.g., HEK293 vs. CHO cells) and culture conditions (monolayer vs. suspension) that may alter receptor expression .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacokinetic properties?

- Methodology :

- Modifications : Introduce substituents to the azepane-sulfonyl group (e.g., methyl, fluorine) to enhance metabolic stability. Replace the 4-fluorophenyl group with bioisosteres (e.g., 4-CF₃) to improve blood-brain barrier penetration .

- In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to serotonin/dopamine receptors, guided by analogs like (4-benzylpiperazin-1-yl)methanone derivatives .

- In Vivo Testing : Assess bioavailability in rodent models via intravenous/oral administration, monitoring plasma half-life and metabolite formation .

Q. What analytical techniques are critical for assessing purity and stability under varying conditions?

- Protocols :

- Purity Analysis : Use HPLC with a C18 column (gradient: 5–95% acetonitrile in 0.1% TFA) to detect impurities ≥0.1% .

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 6 months) and monitor degradation products via LC-MS/MS. Identify hydrolytic cleavage of the sulfonyl group as a major degradation pathway .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.